Tenosal
Overview
Description
Tenosal is a novel compound obtained by esterifying salicylic acid with 2-thiophene-carboxylic acid. It exhibits anti-inflammatory, analgesic, and antipyretic properties . This compound is of significant interest due to its potential therapeutic applications and its ability to provide higher bioavailability of salicylic acid compared to acetylsalicylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenosal is synthesized through the esterification of salicylic acid with 2-thiophene-carboxylic acid . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Tenosal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tenosal has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification reactions and the behavior of thiophene derivatives.
Biology: Investigated for its anti-inflammatory and analgesic properties in biological systems.
Medicine: Potential therapeutic agent for treating inflammatory conditions and pain management.
Industry: Used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
Tenosal exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparison with Similar Compounds
Acetylsalicylic Acid:
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar therapeutic effects but a different chemical structure.
Naproxen: Similar anti-inflammatory and analgesic properties but with a different molecular framework.
Uniqueness of Tenosal: this compound is unique due to its thiophene ring, which imparts distinct chemical properties and potentially different pharmacokinetic profiles compared to other nonsteroidal anti-inflammatory drugs. Its ability to provide higher bioavailability of salicylic acid makes it a promising candidate for further research and development .
Biological Activity
Tenosal is a novel compound derived from the esterification of salicylic acid with 2-thiophene-carboxylic acid, exhibiting significant anti-inflammatory , analgesic , and antipyretic properties. This article delves into the biological activities of this compound, supported by various studies and research findings.
The chemical structure of this compound plays a crucial role in its biological activity. The incorporation of the thiophene moiety enhances the compound's interaction with biological targets, particularly in inflammatory pathways. The mechanism through which this compound exerts its effects includes:
- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce levels of key inflammatory mediators such as IL-1β and IL-18, which are associated with the NLRP3 inflammasome activation .
- Reduction of Edema : In vivo studies demonstrated that this compound significantly decreases paw edema in animal models, indicative of its anti-inflammatory effects .
Anti-inflammatory Activity
This compound's anti-inflammatory properties have been evaluated through various assays:
- Carrageenan-Induced Edema Model : In this model, this compound administration resulted in a marked reduction in edema formation, suggesting potent anti-inflammatory action.
- Inhibition of Neutrophil Chemotaxis : Studies indicated that this compound effectively reduces neutrophil migration to sites of inflammation, which is critical for the resolution of inflammatory responses .
Study | Method | Findings |
---|---|---|
Carrageenan model | Significant reduction in paw edema observed | |
Neutrophil chemotaxis assay | Decreased neutrophil migration |
Analgesic Activity
This compound has also demonstrated analgesic properties:
- Pain Models : In various pain models, including thermal and chemical stimuli, this compound showed significant analgesic effects comparable to traditional NSAIDs.
- Mechanism : The analgesic effect is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .
Antipyretic Activity
The antipyretic effect of this compound has been assessed in fever models:
- Pyrogen-Induced Fever : Administration of this compound resulted in a notable decrease in body temperature in febrile conditions, indicating its potential use in treating fever-related symptoms.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vivo Efficacy Study :
- A recent study evaluated the efficacy of this compound compared to traditional NSAIDs. The results indicated that this compound not only matched but sometimes exceeded the anti-inflammatory effects observed with standard treatments.
- Molecular Docking Studies :
Properties
IUPAC Name |
2-(thiophene-2-carbonyloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUTZUSPPNNLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241792 | |
Record name | Tenosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95232-68-1 | |
Record name | Tenosal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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